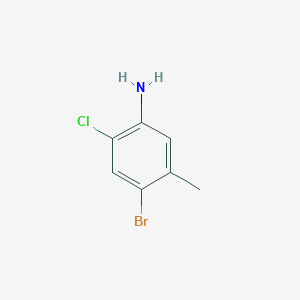

4-Bromo-2-chloro-5-methylaniline

Description

Significance in Contemporary Organic Synthesis

The strategic placement of three different substituents on the aniline (B41778) ring gives 4-Bromo-2-chloro-5-methylaniline a distinct reactivity profile. The amino group can be readily diazotized and replaced, while the bromine and chlorine atoms can participate in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. This versatility allows for the introduction of a wide array of functional groups, making it a key precursor in the synthesis of pharmaceuticals, agrochemicals, and materials with specific electronic or optical properties.

Overview of Halogenated Aniline Derivatives in Chemical Research

Halogenated anilines, as a class of compounds, are of paramount importance in chemical research. The presence of halogen atoms significantly influences the electronic properties and reactivity of the aromatic ring. nih.govnih.gov They serve as crucial intermediates in the synthesis of numerous industrially significant products, including dyes, pigments, and polymers. sci-hub.seresearchgate.net The ability to selectively introduce halogens at specific positions on the aniline ring is a powerful tool for medicinal chemists, enabling the fine-tuning of a drug candidate's pharmacokinetic and pharmacodynamic properties. nih.gov Research continues to focus on developing novel and efficient methods for the synthesis of halogenated anilines with precise regioselectivity. nih.govnih.gov

Positional Isomerism and Structural Analogs in the Literature

The concept of positional isomerism is critical when discussing this compound. Isomers are compounds that have the same molecular formula but different arrangements of atoms. In the case of bromochloromethylanilines, numerous positional isomers exist, each with unique physical and chemical properties. For instance, rearranging the substituents on the aromatic ring can lead to compounds like 4-Bromo-5-chloro-2-methylaniline. nih.govchembk.comuni.luchemspider.com Understanding the properties of these isomers is crucial for synthetic planning and for isolating the desired product. Structural analogs, where one of the halogens or the methyl group is replaced by a different functional group, further expand the chemical space and potential applications of this class of compounds.

Interactive Data Table: Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₇BrClN |

| Molecular Weight | 220.49 g/mol |

| CAS Number | 148646-39-9 |

| Canonical SMILES | CC1=CC(=C(C=C1Br)Cl)N |

| InChI | InChI=1S/C7H7BrClN/c1-4-2-7(10)6(9)3-5(4)8/h2-3H,10H2,1H3 |

| InChIKey | PLVOXKOSGFJQEJ-UHFFFAOYSA-N |

Data sourced from PubChem. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-chloro-5-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClN/c1-4-2-7(10)6(9)3-5(4)8/h2-3H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLVOXKOSGFJQEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

888485-27-6 | |

| Record name | 4-bromo-2-chloro-5-methylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromo 2 Chloro 5 Methylaniline

Multi-Step Synthesis Approaches

A common pathway for synthesizing polysubstituted anilines like 4-bromo-2-chloro-5-methylaniline involves starting with a simpler, commercially available aniline (B41778) derivative and sequentially introducing the desired functional groups. researchgate.net A plausible synthetic route could start from 2-chloro-5-methylaniline, proceed through a protection step, followed by bromination, and finally deprotection.

Aniline Protection Strategies

The amino group of aniline is a strong activating group, making the aromatic ring highly susceptible to electrophilic substitution. chemistrysteps.com This high reactivity can lead to multiple substitutions and undesired side products. chemistrysteps.comallen.in To control the reaction and achieve specific substitution patterns, the amino group is often temporarily protected.

A widely used protection strategy is acetylation , where the aniline is treated with acetic anhydride (B1165640) to form an acetanilide (B955). allen.inyoutube.com This conversion of the amino group to an amide moderates its activating effect because the lone pair of electrons on the nitrogen atom becomes involved in resonance with the adjacent carbonyl group. chemistrysteps.com This makes the ring less activated and allows for more controlled, regioselective halogenation. The bulkiness of the acetyl group also sterically hinders the ortho positions, favoring substitution at the para position. chemistrysteps.com

Other protecting groups for amines include the tert-butyloxycarbonyl (Boc) group, which is introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and can be removed under acidic conditions. fishersci.co.uk Another option is the 1,3-dithiane-based dM-Dmoc group, which is stable under a range of conditions and can be removed under nearly neutral oxidative conditions. nih.gov

Regioselective Halogenation Reactions

With the amino group protected, the next step involves the selective introduction of the halogen atoms. The order of halogenation is crucial and depends on the directing effects of the existing substituents on the aromatic ring.

Bromination Protocols

Starting with N-(2-chloro-5-methylphenyl)acetamide (the protected form of 2-chloro-5-methylaniline), the next step is bromination. The existing chloro and methyl groups, along with the acetylamino group, will direct the incoming electrophile (bromine). The acetylamino group is a para-director, and the methyl group is also an ortho, para-director. The chloro group is an ortho, para-director but is deactivating.

Given that the position para to the acetylamino group is already occupied by the methyl group, the bromine will be directed to the available ortho position relative to the acetylamino group. One of these ortho positions is blocked by the chloro group. Therefore, bromination is expected to occur at the position ortho to the acetylamino group and meta to the chloro and methyl groups, which is the C4 position.

A typical bromination protocol involves reacting the acetanilide with bromine in a suitable solvent like acetic acid. scribd.com

Chlorination Protocols

Alternatively, if the synthesis starts from a bromo-substituted aniline, a regioselective chlorination step would be necessary. For instance, starting with 4-bromo-2-methylaniline, after protection of the amino group, chlorination would be the subsequent step.

Direct chlorination of unprotected anilines can be achieved with high regioselectivity using copper(II) chloride in an ionic liquid, which often favors para-substitution. nih.govbeilstein-journals.orgresearchgate.net However, for a protected aniline like N-(4-bromo-2-methylphenyl)acetamide, chlorination reagents such as N-chlorosuccinimide (NCS) or sulfuryl chloride can be employed. tcichemicals.com The directing effects of the acetylamino, bromo, and methyl groups would guide the incoming chlorine atom. The acetylamino group would direct the chlorine to the available ortho position, which in this case is the C2 position, leading to the desired 2-chloro substitution pattern.

Amine Group Regeneration and Deprotection

The final step in the multi-step synthesis is the removal of the protecting group to regenerate the free amino group. The method of deprotection depends on the protecting group used.

For an acetyl group, hydrolysis is the standard method. This is typically achieved by heating the N-acetylated compound with an aqueous acid, such as hydrochloric acid, or a base. scribd.comgoogle.com

For a Boc-protected amine, deprotection is readily accomplished under acidic conditions, for example, with trifluoroacetic acid (TFA) in dichloromethane (B109758) or with hydrochloric acid. fishersci.co.uk In some cases, diazotization in the presence of hypophosphorous acid can be used to remove an amino group. researchgate.net

Isolation and Purification Techniques (Recrystallization, Chromatography)

The final purity of this compound is crucial for its subsequent use in synthesis. Achieving the required level of purity necessitates effective isolation and purification techniques to remove by-products, unreacted starting materials, and other impurities. The common methods employed are recrystallization and chromatography, often used in sequence to obtain a high-purity product.

Recrystallization is a fundamental technique for purifying solid compounds. The choice of solvent is critical; an ideal solvent will dissolve the compound and impurities at a high temperature but not at a low temperature, allowing the desired compound to crystallize out upon cooling while impurities remain in the solution. For anilines with similar substitution patterns, such as 4-bromo-2-methylaniline, ethanol (B145695) has been successfully used as a recrystallization solvent to yield the product as brown crystals. google.com The process typically involves dissolving the crude product in a minimum amount of hot solvent, followed by cooling to induce crystallization. The purified crystals are then collected by filtration.

Chromatography offers a more refined method for purification, capable of separating compounds with very similar physical properties.

Flash Chromatography: This is a rapid form of column chromatography that uses pressure to speed up the flow of the solvent (eluent) through the stationary phase (typically silica (B1680970) gel). It is effective for separating the target compound from reaction by-products.

Thin-Layer Chromatography (TLC): While primarily an analytical tool to monitor reaction progress and identify compounds, preparative TLC can be used for purifying small quantities of a substance. wiley-vch.de Different solvent systems, such as mixtures of petroleum ether, ethyl acetate, dichloromethane, and methanol, can be employed to achieve separation. wiley-vch.de

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC with a reverse-phase (RP18) column is a powerful technique. wiley-vch.de This method is particularly useful for separating closely related isomers or removing trace impurities that are difficult to eliminate by other means.

The success of purification is often assessed by analytical methods such as measuring the melting point of the product. A sharp melting point range that corresponds to the literature value is indicative of high purity, whereas a broad and depressed melting point suggests the presence of impurities. researchgate.net

One-Pot Synthetic Routes

While specific, documented one-pot procedures for the synthesis of this compound are not prevalent in readily available literature, the concept has been applied to structurally related molecules. For instance, a one-pot synthesis for 5-bromo-2-chloro-4'-ethoxy diphenylmethane (B89790) has been developed. google.com This process involves the continuous, sequential reaction of 2-chloro-5-bromobenzoic acid with thionyl chloride, followed by a Friedel-Crafts acylation and a borohydride (B1222165) reduction in the same vessel. google.com

Applying this principle to the synthesis of this compound could involve a sequence such as the chlorination and subsequent bromination of a suitable aniline precursor in a single reaction vessel, potentially followed by a final transformation or workup. The development of such a process would be a significant step towards a more streamlined and economical production of this compound.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for chemical compounds, aiming to reduce the environmental impact of chemical manufacturing. The synthesis of this compound is an area where these principles can be applied to create more sustainable processes.

Solvent Selection (e.g., Aqueous Media, Solvent-Free Methods)

The choice of solvent is a key consideration in green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. Traditional syntheses of aniline derivatives have often relied on non-green solvents like DMF or xylene. nih.gov

Aqueous Media: Utilizing water as a reaction solvent is a green alternative due to its non-toxic, non-flammable, and abundant nature. While older methods for synthesizing related compounds have used water, they often required long reaction times under reflux conditions. nih.gov

Solvent-Free Methods: An even greener approach is to conduct reactions without any solvent. Solvent-free, or solid-state, reactions can lead to shorter reaction times, simpler workup procedures, and a dramatic reduction in waste. For example, an environmentally friendly, solvent- and catalyst-free synthesis of 2-anilino nicotinic acid derivatives has been reported, achieving good to excellent yields in short reaction times (15–120 minutes). nih.gov The use of ethanol for recrystallization, as seen in the synthesis of related anilines, is also a step towards greener chemistry, as ethanol is a bio-based and less toxic solvent than many alternatives. google.com

Waste Minimization and Atom Economy Considerations

A central goal of green chemistry is to design syntheses that maximize the incorporation of all materials used in the process into the final product.

Atom Economy: This concept, developed by Barry Trost, provides a measure of how efficiently a chemical reaction converts the mass of reactants into the desired product. researchgate.net Reactions with high atom economy are preferred because they generate less waste. Addition reactions, for example, have 100% atom economy in theory. In contrast, substitution and elimination reactions generate by-products, leading to lower atom economy. The synthesis of this compound likely involves electrophilic aromatic substitution reactions, which are not inherently 100% atom-economical. Therefore, careful selection of reagents is necessary to minimize waste.

Waste Minimization (E-Factor): The E-Factor (Environmental Factor) is another metric used to assess the environmental impact of a chemical process. It is the ratio of the mass of waste generated to the mass of the desired product. A lower E-Factor signifies a greener process. By choosing synthetic routes that avoid hazardous reagents and solvents and by optimizing reaction conditions to maximize yield, the E-Factor for the production of this compound can be significantly reduced.

Environmentally Benign Reagents and Catalysts

Benign Reagents: Traditional halogenation reactions often use hazardous reagents like elemental bromine (Br₂). A greener alternative for bromination is N-bromosuccinimide (NBS), which is a solid and therefore easier and safer to handle. google.com

Catalyst Selection: Many reactions, such as the Ullman reaction for forming C-N bonds, have historically used stoichiometric amounts of copper, which is a non-green and potentially toxic metal. nih.gov A key principle of green chemistry is the use of catalysts over stoichiometric reagents. Catalysts are used in small amounts and can be recycled, reducing waste. Even better are processes that eliminate the need for a catalyst altogether. Recent research on the synthesis of aniline derivatives has demonstrated successful catalyst-free methods, which represent a significant advancement in green chemistry. nih.gov The development of a catalyst-free synthesis for this compound would be a major step towards an environmentally friendly production process.

Chemical Reactivity and Reaction Mechanisms of 4 Bromo 2 Chloro 5 Methylaniline

Electrophilic Aromatic Substitution Reactivity Profiles

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for benzene (B151609) and its derivatives. masterorganicchemistry.com The rate and regioselectivity of these reactions are dictated by the electronic properties of the substituents already present on the ring. In 4-bromo-2-chloro-5-methylaniline, the amino group is a powerful activating group and is ortho, para-directing. Conversely, the halogen (bromo and chloro) substituents are deactivating yet also ortho, para-directing. The methyl group is a weakly activating and ortho, para-directing group.

Given the positions of the existing substituents, the primary activating group is the amino group at position 1. The positions ortho to the amino group are positions 2 and 6, and the position para is position 4.

Position 2: Occupied by a chloro group.

Position 4: Occupied by a bromo group.

Position 6: Unoccupied and therefore a potential site for substitution.

The methyl group at position 5 further influences the ring's activation. The cumulative effect of these groups directs incoming electrophiles. For instance, in a related compound, 4-bromo-2-methylaniline, chlorination leads to the introduction of a chlorine atom at the ortho position with respect to the amino group. youtube.com

The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic ring on an electrophile, forming a resonance-stabilized carbocation intermediate (the Wheland intermediate), followed by the loss of a proton to restore aromaticity. lumenlearning.com The presence of multiple substituents on this compound means that the stability of the Wheland intermediate will vary depending on the position of attack, thus determining the final product.

Nucleophilic Substitution Reactions on Halogenated Positions

Aryl halides are generally unreactive towards nucleophilic substitution. However, reactions can occur under specific conditions, often requiring high temperatures, pressures, or the presence of a strong catalyst. The reactivity of the halogenated positions in this compound would be low under standard nucleophilic substitution conditions.

The presence of electron-withdrawing groups can facilitate nucleophilic aromatic substitution (SNAr). While the amino and methyl groups are electron-donating, the chloro and bromo groups are electron-withdrawing. The relative reactivity of the C-Br and C-Cl bonds towards nucleophilic attack would depend on the specific reaction conditions and the nature of the nucleophile. Generally, the C-Br bond is weaker than the C-Cl bond, which might suggest greater reactivity at the bromine-substituted position.

Transformations of the Primary Amine Functional Group

The primary amine group is a versatile functional group that can undergo a variety of chemical transformations.

Primary aromatic amines react with nitrous acid (HNO2), typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C), to form diazonium salts. learncbse.in This reaction is known as diazotization.

The resulting diazonium salt of this compound can then be used in a variety of subsequent reactions, such as Sandmeyer reactions to introduce other functional groups (e.g., -CN, -Cl, -Br) or as a coupling partner in the synthesis of azo dyes. The general procedure involves dissolving the aniline (B41778) derivative in an acidic solution, cooling it, and then adding a solution of sodium nitrite. orgsyn.org

Table 1: General Conditions for Diazotization of Aromatic Amines

| Reagent | Condition | Purpose |

|---|---|---|

| Sodium Nitrite (NaNO2) | Added as an aqueous solution | Source of nitrous acid |

| Hydrochloric Acid (HCl) | Excess, aqueous | Creates nitrous acid and maintains acidic pH |

The primary amine group of this compound can be readily acylated by reacting it with acylating agents such as acetyl chloride or acetic anhydride (B1165640). learncbse.in This reaction introduces an acetyl group (-COCH3) onto the nitrogen atom, forming an amide.

This transformation is often used as a protective strategy in multi-step syntheses. The acetyl group moderates the activating effect of the amino group and provides steric hindrance, which can be useful for controlling the regioselectivity of subsequent electrophilic aromatic substitution reactions. researchgate.net The amide can later be hydrolyzed back to the amine under acidic or basic conditions. google.com

Table 2: Common Reagents for Acylation of Anilines

| Acylating Agent | Product | Byproduct |

|---|---|---|

| Acetyl Chloride (CH3COCl) | N-acetylated aniline | HCl |

Steric and Electronic Effects of Substituents on Reactivity

The reactivity of this compound is a delicate balance of the steric and electronic effects of its substituents.

Steric Effects: The substituents on the ring create steric hindrance, which can influence the approach of reagents. For example, the positions ortho to the bulky bromo and chloro groups (positions 3 and 5, and 1 and 3 respectively) are sterically hindered. This steric hindrance can affect the rate and outcome of reactions, particularly those involving bulky reagents. libretexts.org For instance, in nucleophilic substitution reactions, increased steric hindrance around the reaction center can significantly slow down the reaction rate. rsc.org

Derivatization and Functionalization Strategies

Synthesis of Acylamide Derivatives

The amino group of 4-bromo-2-chloro-5-methylaniline can be readily converted into acylamide derivatives. This is a common strategy to protect the amino group or to introduce new functional moieties into the molecule. The reaction typically involves treating the aniline (B41778) with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), often in the presence of a base to neutralize the acidic byproduct. For example, the reaction with acetyl chloride would yield N-(4-bromo-2-chloro-5-methylphenyl)acetamide. The conditions for these reactions can be tailored to achieve high yields and purity of the resulting amide products.

Formation of Schiff Bases and Imine Derivatives

The reaction of this compound with aldehydes or ketones leads to the formation of Schiff bases, which are compounds containing a carbon-nitrogen double bond (imine). These derivatives are significant in coordination chemistry and as intermediates for the synthesis of other organic compounds.

The condensation of this compound with various carbonyl compounds is a direct method for the synthesis of imine derivatives. For instance, reacting it with substituted salicylaldehydes can produce Schiff bases that can act as ligands for metal complexes. These reactions are typically carried out in a solvent like ethanol (B145695) and may require heating to drive the reaction to completion by removing the water formed during the condensation.

To enhance the efficiency of Schiff base formation, catalytic methods are often employed. Acid catalysts, such as a few drops of glacial acetic acid, are commonly added to the reaction mixture to protonate the carbonyl group, making it more susceptible to nucleophilic attack by the aniline. In some instances, metal-based catalysts have also been explored to facilitate this transformation, offering potential advantages in terms of reaction rates and yields under milder conditions.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound is a key site for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a versatile reaction that pairs the bromo-substituted aniline with a boronic acid in the presence of a palladium catalyst and a base. This reaction allows for the introduction of a wide variety of aryl and vinyl groups at the 4-position of the aniline ring. For example, coupling with phenylboronic acid would produce 4'-amino-3'-chloro-6'-methyl-[1,1'-biphenyl]-3-ol, if the starting aniline was first converted to a phenol (B47542). The choice of palladium catalyst, ligands, base, and solvent system is critical for the success of the Suzuki-Miyaura coupling.

Beyond the Suzuki-Miyaura reaction, other transition metal-catalyzed couplings can be utilized to functionalize this compound. These reactions open up a vast chemical space for derivatization. While specific examples for this exact compound are not extensively detailed in the provided search results, analogous structures undergo reactions like the Buchwald-Hartwig amination for C-N bond formation, the Sonogashira coupling for C-C triple bond formation, and the Heck reaction for C-C double bond formation. These methodologies underscore the synthetic potential of the bromo-substituent as a handle for introducing molecular diversity.

N-Substituted Aniline Derivative Synthesis

The primary amino group of this compound is a key site for derivatization, allowing for the synthesis of a multitude of N-substituted compounds. These reactions are fundamental in modulating the electronic properties of the molecule and for introducing new functionalities necessary for building larger molecular assemblies. A primary example of this is the formation of amidine derivatives, which are of significant interest in medicinal and materials chemistry.

In a documented synthesis, this compound is used as a key precursor for creating fungicidal aryl amidines. google.com The synthesis of the aniline itself can be achieved through the reduction of the corresponding nitrobenzene (B124822) derivative, 1-bromo-5-chloro-2-methyl-4-nitrobenzene, using iron powder and ammonium (B1175870) chloride. google.com

Table 1: Synthesis of this compound

| Reactant | Reagents | Solvent | Outcome |

|---|

Once obtained, the aniline can undergo further reactions. For instance, its reaction with other molecules can lead to the formation of complex N-substituted products.

Exploration of Diverse Organic Frameworks via Functionalization

The true synthetic utility of this compound lies in its role as a scaffold for constructing diverse and complex organic frameworks. The presence of both an amino group and halogen atoms allows for sequential or one-pot reactions to build molecules with significant structural complexity.

This is exemplified in the synthesis of novel fungicidal compounds. google.com The this compound is reacted with other complex molecules to form a final product with a distinct organic framework. This demonstrates the role of the aniline as a crucial intermediate that bridges different parts of the final molecular structure. The functionalization pathways often involve the transformation of the amino group to link to other molecular fragments, showcasing the aniline's utility in creating new chemical entities. google.com

Table 2: Example of Functionalization

| Starting Material | Reaction Type | Resulting Framework | Application |

|---|

This strategic use of this compound highlights its importance as a versatile intermediate. The ability to selectively functionalize its different reactive sites opens avenues for the development of new compounds with tailored properties for various applications, from agrochemicals to pharmaceuticals.

Applications As a Synthetic Intermediate in Advanced Organic Chemistry

Precursor for Pharmaceutical Building Blocks

Molecules containing the aniline (B41778) motif are fundamental building blocks in the creation of a wide array of pharmaceuticals. researchgate.net Halogenated anilines, in particular, are crucial intermediates for synthesizing bioactive compounds. nih.gov While specific research detailing the direct use of 4-Bromo-2-chloro-5-methylaniline is often proprietary, its structural features are analogous to intermediates used in the development of therapeutic agents. For instance, related dihalogenated anilines like 5-Bromo-4-fluoro-2-methylaniline are known to be key ingredients in the synthesis of sirtuin 6 (SIRT6) activators, which are investigated for their potential as tumor suppressors.

The presence of bromo and chloro groups on the aniline ring allows for selective metal-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. These reactions are cornerstones of modern pharmaceutical chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds to build complex molecular frameworks. A patent for the diabetes drug Dapagliflozin, for example, outlines a synthesis that begins with o-toluidine (B26562) and proceeds through a brominated aniline intermediate which is later chlorinated, highlighting the industrial relevance of this substitution pattern. google.com Furthermore, substituted anilines are used to prepare androgen receptor antagonists, showcasing their importance in developing treatments for conditions like prostate cancer. googleapis.com

Intermediate in Agrochemical Synthesis

The aniline chemical fragment is a vital component in the development of a range of agrochemicals. researchgate.net Patents reveal that various substituted anilines are valuable as agricultural chemicals, including pesticides such as herbicides, insecticides, and miticides. google.comgoogleapis.com The specific combination of bromo, chloro, and methyl groups on the aniline core, as seen in this compound, is a pattern found in precursors for potent agrochemical agents. These compounds can be elaborated into more complex structures that interact with biological targets in pests or weeds.

For example, the synthesis of certain pyridyloxy-phenoxy herbicides involves intermediates like 2-chloro-5-methylpyridine. epo.org The synthesis of such heterocyclic systems can originate from aniline precursors. The halogen atoms on the this compound ring can be used as synthetic handles to attach other molecular fragments, thereby modulating the biological activity and physical properties of the final agrochemical product to optimize its efficacy and environmental profile.

Role in the Construction of Complex Heterocyclic Systems

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science, and substituted anilines are critical starting materials for their synthesis. This compound is an ideal precursor for producing fused heterocyclic systems, most notably quinazolines. researchgate.netnih.govopenmedicinalchemistryjournal.com The general synthetic strategy involves the reaction of a substituted aniline with a suitable carbonyl compound or its equivalent, followed by cyclization and aromatization.

The commercial availability of 4-Bromo-2-chloro-5-methylquinazoline strongly suggests its synthesis originates from the parent aniline, this compound. bldpharm.com This transformation typically involves a condensation reaction with a one-carbon unit (like an aldehyde or orthoformate) followed by oxidation, or a reaction with a nitrile followed by cyclization. organic-chemistry.org The resulting quinazoline (B50416) scaffold retains the bromo and chloro substituents, allowing for further functionalization in subsequent synthetic steps. Such quinazoline derivatives are prevalent in medicinal chemistry and are investigated for a wide range of biological activities.

Contribution to Combinatorial Chemistry Libraries

Combinatorial chemistry is a powerful technique used to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library. wikipedia.orgslideshare.net These libraries are then screened for desirable properties, particularly in drug discovery. This compound is an excellent scaffold for combinatorial library synthesis due to its multiple points of diversification.

The synthetic utility of this compound in a combinatorial setting is based on the differential reactivity of its functional groups:

The Amine Group: Can be readily acylated, alkylated, or converted into a diazonium salt, which can then be replaced by a wide variety of other functional groups.

The Bromo and Chloro Groups: Can participate in different metal-catalyzed cross-coupling reactions. The different reactivity of bromine and chlorine allows for selective, stepwise reactions where one halogen can be reacted while the other remains intact for a later transformation.

This multi-functional nature allows chemists to "decorate" the aniline core with a vast array of different chemical fragments in a systematic manner. By using a "split-mix" or parallel synthesis approach, a single starting batch of this compound can generate hundreds or thousands of unique final products for high-throughput screening. wikipedia.org

Advanced Spectroscopic and Structural Characterization of Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

Proton (¹H) NMR Spectral Analysis

In the ¹H NMR spectrum of a derivative of 4-bromo-2-chloro-5-methylaniline, such as an N-acetylated product, distinct signals would be expected for the aromatic protons, the methyl group protons, and any new protons introduced by the derivatization (e.g., the acetyl methyl group and the N-H proton).

For a hypothetical N-(4-bromo-2-chloro-5-methylphenyl)acetamide, the aromatic region would show two singlets corresponding to the two non-equivalent protons on the benzene (B151609) ring. The methyl group attached to the ring would appear as a singlet, typically in the range of δ 2.0–2.5 ppm. The acetyl methyl protons would also be a singlet, slightly downfield, while the N-H proton would appear as a broad singlet.

Table 1: Representative ¹H NMR Data for Related Aniline (B41778) Derivatives Interactive data table available online.

| Compound | Solvent | Aromatic Protons (ppm) | Methyl Protons (ppm) | Other Protons (ppm) |

|---|---|---|---|---|

| 4-Bromo-N,2-dimethylaniline internationaljournalcorner.com | CDCl₃ | 7.29–7.23 (m, 1H), 7.18 (d, 1H), 6.49 (d, 1H) | 2.12 (s, 3H) | 2.89 (s, 3H, N-CH₃) |

| 4-Bromo-2-chloroaniline bldpharm.com | CDCl₃ | 6.67 (d, 1H), 7.44 (dd, 1H), 7.88 (d, 1H) | - | 6.44 (s, 2H, NH₂) |

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For a derivative of this compound, signals would be observed for each unique carbon atom in the aromatic ring, the methyl group carbon, and carbons from the derivatizing group. The carbons attached to bromine and chlorine would show characteristic chemical shifts, and their positions would be influenced by the electronic effects of these halogens.

Table 2: Representative ¹³C NMR Data for Related Aniline Derivatives Interactive data table available online.

| Compound | Solvent | Aromatic Carbons (ppm) | Methyl Carbon (ppm) | Other Carbons (ppm) |

|---|---|---|---|---|

| 4-Bromo-N,2-dimethylaniline internationaljournalcorner.com | CDCl₃ | 146.14, 132.15, 129.56, 123.87, 110.46, 108.31 | 17.04 | 30.64 (N-CH₃) |

| 4-Bromo-2-chloroaniline bldpharm.com | CDCl₃ | 143.0, 133.3, 132.5, 128.2, 120.6, 111.4 | - | - |

Advanced Two-Dimensional NMR Techniques (COSY, DEPT, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals, especially for complex derivatives, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy) would establish correlations between adjacent protons, although for a disubstituted aromatic ring with isolated protons, limited correlations would be seen in that region.

DEPT (Distortionless Enhancement by Polarization Transfer) helps in distinguishing between CH, CH₂, and CH₃ groups.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the assignment of carbons bearing protons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying quaternary carbons and piecing together the molecular structure.

NOESY (Nuclear Overhauser Effect Spectroscopy) reveals through-space correlations between protons that are close to each other, which helps in determining stereochemistry and conformation.

Infrared (IR) Spectroscopy for Vibrational Analysis

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes vibrations of molecular bonds. For derivatives of this compound, key vibrational bands would be analyzed. For instance, in an acetanilide (B955) derivative, the N-H stretching vibration would be observed around 3300 cm⁻¹, and a strong carbonyl (C=O) stretch would appear around 1670 cm⁻¹. Characteristic C-H stretches for the aromatic ring and methyl group, as well as C-N, C-Cl, and C-Br stretching vibrations, would also be present.

Table 3: Key IR Absorption Bands for a Hypothetical N-(4-bromo-2-chloro-5-methylphenyl)acetamide Interactive data table available online.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretch | ~3300 |

| C-H (Aromatic) | Stretch | ~3100-3000 |

| C-H (Methyl) | Stretch | ~2950-2850 |

| C=O (Amide) | Stretch | ~1670 |

| C=C (Aromatic) | Stretch | ~1600, 1475 |

| C-N | Stretch | ~1300 |

| C-Cl | Stretch | ~800-600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule. The spectrum of an aniline derivative is characterized by absorption bands originating from π→π* transitions in the benzene ring. The positions and intensities of these bands are sensitive to the substituents on the ring. Derivatization of the amino group, for example by acetylation, typically causes a shift in the absorption maxima (λ_max) due to changes in the electronic properties of the nitrogen atom and its interaction with the aromatic system.

High-Resolution Mass Spectrometry (HRMS) and Electron Ionization Mass Spectrometry (EI-MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.

EI-MS involves bombarding the molecule with high-energy electrons, causing ionization and fragmentation. The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, as well as fragment ions that provide structural information. The presence of bromine and chlorine atoms would be indicated by a characteristic isotopic pattern for the molecular ion and any fragments containing these halogens, due to the natural abundance of their isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl).

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of the derivative with high confidence. For this compound itself, the monoisotopic mass is 218.94504 Da.

X-ray Diffraction Analysis of Crystal Structures

X-ray diffraction (XRD) stands as a definitive technique for the characterization of crystalline solids, providing unparalleled insight into the three-dimensional arrangement of atoms and molecules. For derivatives of this compound, XRD, particularly single-crystal X-ray diffraction (SCXRD), is crucial for unambiguously determining molecular structure, conformation, and the intricate network of intermolecular interactions that govern the crystal packing. mdpi.com This analysis is fundamental to understanding the relationship between the molecular structure and the macroscopic properties of the material. The precise location of the halogen atoms (bromine and chlorine), the methyl group, and the amine functional group on the aniline frame dictates the potential for specific non-covalent interactions, which are pivotal in crystal engineering. nih.govmdpi.com

Single Crystal X-ray Diffraction for Molecular Geometry Elucidation

Single-crystal X-ray diffraction is the most powerful method for determining the precise geometric parameters of a molecule in the solid state. mdpi.com While specific crystallographic data for derivatives of this compound are not widely available, the analysis of the closely related compound, 4-Bromo-2-chloroaniline, provides a representative model for understanding the molecular geometry.

The crystal structure determination for 4-Bromo-2-chloroaniline reveals a nearly planar molecule, with a root-mean-square deviation of just 0.018 Å. researchgate.net The analysis provides high-precision data on bond lengths and angles, confirming the covalent framework of the molecule. The C(aryl)-N bond length is consistent with that of other substituted anilines, which often exhibit partial π-bonding character between the nitrogen lone pair and the aromatic ring. wikipedia.org The geometric parameters derived from the refinement of the crystal structure are essential for validating theoretical and computational models of these molecules.

Below is a table summarizing key crystallographic and geometric data for 4-Bromo-2-chloroaniline, which serves as a structural analogue.

| Crystallographic Parameters | |

|---|---|

| Formula | C₆H₅BrClN |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.965 (4) |

| b (Å) | 15.814 (6) |

| c (Å) | 4.0232 (15) |

| Volume (ų) | 697.7 (4) |

| Selected Bond Lengths (Å) | |

| C1—Br1 | Data not explicitly provided in abstract |

| C5—Cl1 | Data not explicitly provided in abstract |

| C1—C2 | 1.368 (5) |

| C2—C3 | 1.361 (5) |

| C3—C4 | 1.382 (4) |

| Selected Bond Angles (°) | |

| C6—C1—C2 | 120.7 (3) |

| C2—C1—Br1 | 120.2 (2) |

| C4—C5—Cl1 | 119.2 (2) |

| N1—C4—C5 | 122.7 (3) |

Analysis of Intermolecular Interactions in Crystalline State

The arrangement of molecules within a crystal lattice is directed by a variety of non-covalent forces, including hydrogen bonds, halogen bonds, and π-π stacking interactions. nih.govmdpi.com For halogenated anilines, the amine group acts as a hydrogen bond donor, while the nitrogen atom and halogen substituents can function as acceptors. acs.orgnih.gov

In the crystal structure of 4-Bromo-2-chloroaniline, the packing is stabilized and organized by a combination of intermolecular N—H···N and N—H···Br hydrogen bonds. researchgate.netresearchgate.net These interactions are directional and are the primary forces determining how adjacent molecules connect within the crystal. nih.gov The N—H···N hydrogen bond links molecules together, with a donor-acceptor distance (N···N) of 3.172 (4) Å. researchgate.net This is comparable to distances observed in other halogenated aniline structures. researchgate.net

The specific parameters of these key intermolecular interactions found in the crystal structure of 4-Bromo-2-chloroaniline are detailed in the table below.

| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| N1—H1A···N1 | 0.86 | 2.34 | 3.172 (4) | 164 |

| N1—H1B···Br1 | 0.86 | 3.04 | 3.719 (3) | 137 |

D = Donor atom; A = Acceptor atom

Computational Chemistry and Theoretical Investigations

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity or a specific physicochemical property. nih.govdoi.org These models translate molecular structures into numerical descriptors and use them to develop mathematical equations that can predict the activity of new, untested compounds.

For classes of compounds like anilines, QSAR has been widely applied to predict toxicological endpoints. For instance, a study on monosubstituted anilines established a robust QSAR model for predicting their relative toxicity (log IGC50⁻¹) in the Tetrahymena population growth assay, primarily using the 1-octanol/water partition coefficient (log KOW) as a descriptor. nih.gov The resulting model for polar narcosis was:

log IGC50⁻¹ = 0.599(log KOW) - 0.905

Other QSAR studies on aromatic amines have successfully developed models to discriminate between mutagenic and non-mutagenic compounds, as well as between carcinogens and non-carcinogens. nih.gov These models often employ a combination of descriptors related to hydrophobicity (logP), electronic properties (e.g., energies of frontier orbitals like EHOMO and ELUMO), and steric parameters. nih.gov Similarly, QSAR models for phenol (B47542) and aniline (B41778) derivatives have been developed to predict toxicity towards algal species, using 2D descriptors that encode information about molecular size, branching, and the presence of specific functional groups like nitro and chloro substituents. researchgate.net

Molecular Docking Studies (where applicable to derivatives)

Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. researchgate.net It is a critical tool in drug discovery for predicting the binding affinity and interaction mode of a potential drug candidate with its biological target. While no docking studies specifically for 4-Bromo-2-chloro-5-methylaniline were found, research has been conducted on structurally related aniline derivatives to explore their therapeutic potential.

These studies often involve synthesizing a series of derivatives and docking them into the active site of a target protein to rationalize their biological activity. For example, derivatives of bromo aniline have been synthesized and evaluated as potential anticancer agents through docking against the 4,5-Diaryl Isoxazole Hsp90 Chaperone Inhibitor, a target for skin cancer therapy. researchgate.net In another area, novel fluoroquinolone derivatives synthesized from 3-chloro-4-fluoro aniline were docked into the active site of Topoisomerase II DNA gyrase to investigate their potential as antibacterial agents. nih.gov

The table below summarizes findings from molecular docking studies on such aniline derivatives, illustrating the application of this computational method.

| Aniline Derivative Class | Protein Target | Therapeutic Area | Key Findings from Docking |

|---|---|---|---|

| Bromo aniline derivatives | Hsp90 Chaperone (PDB ID: 2VCJ) | Anticancer (Skin Cancer) | The studies aimed to understand the binding modes and energies of the synthesized derivatives within the protein's active site to guide the development of more potent inhibitors. researchgate.net |

| Fluoroquinolone derivatives from 3-chloro-4-fluoro aniline | Topoisomerase II DNA gyrase (PDB ID: 2XCT) | Antibacterial | Docking was used to understand the interactions of the synthesized compounds at the receptor's active site, correlating computational results with observed antibacterial activity. nih.gov |

These examples demonstrate that derivatives of halogenated anilines are actively being investigated using molecular docking to understand their structure-activity relationships at the molecular level and to design new therapeutic agents. researchgate.netnih.gov

Future Research Directions and Emerging Trends

Integration with Continuous Flow Chemistry for Scalable Synthesis

The transition from batch to continuous flow processing is a significant trend in the chemical industry, offering improved safety, efficiency, and scalability. azolifesciences.comresearchgate.net For a molecule like 4-Bromo-2-chloro-5-methylaniline, which may serve as a key intermediate in the synthesis of pharmaceuticals or other fine chemicals, developing a scalable synthesis is crucial.

Continuous flow chemistry offers precise control over reaction parameters such as temperature, pressure, and reaction time, which is particularly advantageous for reactions involving highly reactive intermediates or exothermic processes. researchgate.net The synthesis of polysubstituted anilines often involves multi-step sequences, which can be streamlined in a continuous flow setup, minimizing manual handling and potential for side reactions. acs.org Future research could focus on adapting known batch syntheses of halogenated anilines to a continuous flow process. For instance, a multi-step synthesis involving nitration, reduction, and subsequent halogenation could be integrated into a single, continuous sequence.

A potential continuous flow process for the synthesis of this compound could involve the following conceptual stages:

| Stage | Reaction | Potential Flow Reactor Type | Key Parameters to Optimize |

| 1 | Nitration of 2-chloro-5-methylaniline | Packed-bed reactor with a solid acid catalyst | Temperature, residence time, concentration of nitrating agent |

| 2 | Reduction of the nitro group | Packed-bed reactor with a supported metal catalyst (e.g., Pd/C) and a hydrogen source | Hydrogen pressure, temperature, flow rate |

| 3 | Bromination | Microreactor for rapid mixing and heat exchange | Brominating agent, temperature, residence time |

This approach would enable a safer, more efficient, and scalable production of this compound, making it more accessible for further applications. The development of such a process would be a significant step forward in the practical application of this compound. chemrxiv.org

Exploration in Materials Science and Supramolecular Chemistry

The arrangement of molecules in the solid state, governed by intermolecular interactions, dictates the physical properties of materials. Halogenated anilines are known to participate in various non-covalent interactions, including hydrogen bonding (N-H···N, N-H···X where X is a halogen) and halogen bonding (X···X or X···N). researchgate.net These interactions can be exploited to design and construct novel supramolecular architectures with specific properties.

The crystal structure of related compounds, such as 4-bromo-2-chloroaniline, reveals the formation of sheets through intermolecular N-H···N and N-H···Br hydrogen bonds. researchgate.net It is conceivable that this compound could form similar, or even more complex, supramolecular assemblies due to the additional methyl group, which could influence the packing arrangement. The study of its crystal structure could reveal interesting packing motifs and intermolecular interactions.

Furthermore, substituted anilines can be used as building blocks for functional materials. For example, Schiff bases derived from halogenated anilines have been investigated for their nonlinear optical (NLO) properties. nih.govresearchgate.net The synthesis of a Schiff base from this compound and a suitable aldehyde could lead to new NLO materials. The electronic properties of the substituents on the aniline (B41778) ring can significantly influence the NLO response.

| Potential Research Area | Rationale | Potential Applications |

| Crystal engineering | The presence of multiple functional groups allows for the formation of diverse supramolecular architectures through hydrogen and halogen bonding. | Development of new crystalline materials with tailored properties, such as polymorphism and co-crystallization for tuning physical properties. |

| Nonlinear optical materials | The combination of electron-donating (amino, methyl) and electron-withdrawing (halogen) groups can lead to large second-order NLO responses. | Optical signal processing, frequency conversion, and other photonic applications. |

| Organic semiconductors | Substituted anilines can be precursors to larger conjugated systems with potential semiconducting properties. | Organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). |

Development of Novel Catalytic Transformations

The bromine and chlorine atoms on the this compound ring are ideal handles for further functionalization through various cross-coupling reactions. Palladium-catalyzed reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. nih.gov These reactions could be used to introduce a wide range of substituents at the 4- and 2-positions, respectively, leading to a diverse library of new compounds with potential biological or material applications.

Recent advancements have focused on developing more sustainable and efficient catalytic systems, including the use of earth-abundant metals like copper and iron, as well as novel ligand designs to enhance catalyst activity and selectivity. chemrxiv.orgrutgers.edu Research in this area could focus on applying these modern catalytic methods to this compound.

Moreover, anilines themselves can act as catalysts for certain reactions, such as electrophilic halogenations. researchgate.netnih.gov The electronic properties of the aniline can be tuned to modulate its catalytic activity. While this compound is likely to be a deactivated catalyst due to the presence of electron-withdrawing halogens, its potential as a catalyst or a precursor to a more active catalyst could be an interesting area of investigation.

| Catalytic Transformation | Potential Reagents and Catalysts | Potential Products |

| Suzuki Coupling | Arylboronic acids, Pd catalyst (e.g., Pd(PPh3)4), base | Biaryl compounds |

| Buchwald-Hartwig Amination | Amines, Pd or Cu catalyst, ligand | Di- or tri-arylamines |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst, base | Aryl alkynes |

| C-H Activation/Functionalization | Various transition metal catalysts (e.g., Rh, Ru, Ir) | Ortho-functionalized anilines |

The development of novel catalytic transformations for this compound would significantly expand its utility as a synthetic building block.

Bio-inspired Synthesis and Biocatalysis Approaches

The use of enzymes and whole-cell systems for chemical synthesis is a rapidly growing field, driven by the demand for more sustainable and environmentally friendly manufacturing processes. frontiersin.org Biocatalysis offers several advantages over traditional chemical synthesis, including high selectivity, mild reaction conditions, and the use of renewable resources. nih.gov

The biosynthesis of halogenated anilines has been observed in nature. For instance, the marine microalga Nitzschia sp. has been shown to produce 2,4,6-tribromoaniline (B120722) and 2,4,6-trichloroaniline. rsc.org This discovery suggests the existence of enzymatic pathways for the halogenation of anilines. Future research could focus on identifying and characterizing the enzymes responsible for these transformations. Such enzymes could then be engineered and applied for the in vitro synthesis of specifically substituted anilines like this compound.

Halogenases are a class of enzymes that catalyze the incorporation of halogen atoms into organic molecules. acs.orgfrontiersin.orgnih.govacs.org Flavin-dependent halogenases, for example, are known to regioselectively halogenate electron-rich aromatic compounds. researchgate.net It is conceivable that a suitably engineered halogenase could be used to selectively brominate or chlorinate a precursor aniline to produce this compound.

Another biocatalytic approach could involve the use of nitroreductases for the synthesis of the aniline core. acs.org These enzymes can reduce nitroaromatics to anilines with high chemoselectivity, tolerating other functional groups such as halogens. A chemoenzymatic route could be envisioned where a halogenated nitroaromatic precursor is first synthesized chemically and then reduced to the corresponding aniline using a nitroreductase.

| Biocatalytic Approach | Key Enzymes/Systems | Potential Advantages |

| Enzymatic Halogenation | Halogenases (e.g., flavin-dependent halogenases) | High regioselectivity, mild reaction conditions, reduced waste. |

| Whole-cell Biosynthesis | Genetically engineered microorganisms expressing halogenase and other necessary enzymes | In vivo production from simple starting materials. |

| Chemoenzymatic Synthesis | Combination of chemical synthesis and enzymatic steps (e.g., nitroreductase for aniline formation) | Combines the flexibility of chemical synthesis with the selectivity of biocatalysis. |

The exploration of bio-inspired and biocatalytic routes for the synthesis of this compound represents a promising avenue for developing more sustainable and efficient production methods.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-Bromo-2-chloro-5-methylaniline with high purity?

- Methodological Answer : The compound can be synthesized via sequential halogenation of 2-chloro-5-methylaniline. Bromination at the para position is typically achieved using bromine in acetic acid or N-bromosuccinimide (NBS) under controlled conditions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is recommended to achieve ≥95% purity, as reported in commercial-grade preparations . Monitor reaction progress using TLC and confirm purity via HPLC or GC-MS.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR can confirm substitution patterns. The aromatic protons appear as distinct signals between δ 6.5–7.5 ppm, with deshielding effects from bromine and chlorine substituents .

- Mass Spectrometry : High-resolution MS (HRMS) can verify the molecular ion peak at m/z 218.945 (monoisotopic mass) .

- IR : N–H stretching (~3400 cm) and C–Br/C–Cl vibrations (500–800 cm) are key identifiers.

Q. What are the common impurities encountered during synthesis, and how can they be removed?

- Methodological Answer : Common impurities include unreacted precursors (e.g., 2-chloro-5-methylaniline) or dihalogenated byproducts. Use gradient elution in column chromatography (e.g., hexane:ethyl acetate 9:1 to 7:3) to isolate the target compound. For recrystallization, a 70:30 ethanol-water mixture optimizes yield and purity . Confirm purity via melting point analysis (literature values should align with experimental data) .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic effects of substituents. The bromine atom acts as a better leaving group than chlorine in Suzuki-Miyaura couplings, as evidenced by lower activation energies for C–Br bond cleavage. Use Molecular Electrostatic Potential (MEP) maps to identify nucleophilic/electrophilic sites . Validate predictions experimentally using Pd catalysts (e.g., Pd(PPh)) and arylboronic acids.

Q. How to resolve contradictions in reported spectral data or physical properties for this compound?

- Methodological Answer : Discrepancies in melting points or NMR shifts may arise from polymorphic forms or solvent effects.

- X-ray Crystallography : Resolve structural ambiguities by determining the crystal structure (e.g., compare with similar compounds like 4-bromo-2-methoxyaniline, which has a dihedral angle of 14.9° between substituents) .

- DSC Analysis : Differential Scanning Calorimetry can identify polymorph transitions or decomposition events.

Q. What strategies exist for regioselective functionalization of this compound in complex molecule synthesis?

- Methodological Answer :

- Directed Ortho-Metalation : Use the NH group as a directing group for lithiation at the ortho position, enabling introduction of additional substituents .

- Protection/Deprotection : Protect the amine with Boc or acetyl groups to alter reactivity patterns. For example, Boc protection allows selective C–Br functionalization in Sonogashira couplings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.